molecular formula C17H14N2 B025626 1H-Indole-1-propanenitrile, 2-phenyl- CAS No. 19931-87-4

1H-Indole-1-propanenitrile, 2-phenyl-

Cat. No. B025626
CAS RN: 19931-87-4
M. Wt: 246.31 g/mol
InChI Key: DOMRPZRFDJPHCC-UHFFFAOYSA-N
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Description

“1H-Indole-1-propanenitrile, 2-phenyl-” is a chemical compound with the molecular formula C14H11N . It is also known by other names such as Indole, 2-phenyl-; α-Phenylindole; Stabilizer I; 2-Phenyl-1H-indole; 2-Phenylindole .


Synthesis Analysis

The synthesis of 1-(phenyl)-1H-indoles, which are analogues of “1H-Indole-1-propanenitrile, 2-phenyl-”, involves the cyclization of 1-phenyl-2-(phenyl amino)-ethane-1-one . Another method involves the condensation reaction of an arylhydrazine and an aldehyde or ketone .


Molecular Structure Analysis

The molecular structure of “1H-Indole-1-propanenitrile, 2-phenyl-” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The molecular weight of “1H-Indole-1-propanenitrile, 2-phenyl-” is 193.2438 . More detailed physical and chemical property data can be found in the NIST/TRC Web Thermo Tables .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound 1H-Indole-1-propanenitrile, 2-phenyl- serves as an important intermediate in the synthesis of heterocyclic compounds. For instance, it is utilized in nucleophilic addition reactions with enolates, lithium dimethylcuprate, and indole anion, leading to the formation of 3-substituted-2-nitroindoles. These reactions are pivotal in creating novel indole derivatives with potential biological activities (Pelkey, Barden, & Gribble, 1999).

Solubility and Thermodynamic Studies

The solubility of 1H-Indole-1-propanenitrile, 2-phenyl- in various organic solvents has been extensively studied. Understanding its solubility is crucial for its application in organic synthesis. The solubility data, along with the melting point and fusion enthalpy, help in correlating with thermodynamic models like the modified Apelblat equation. These studies provide insights into the mixing thermodynamic functions such as Gibbs free energy, enthalpy, and entropy, which are essential for the compound's application in synthesis and formulation processes (Liu, Chen, An, & Li, 2020).

Antimicrobial Activity

1H-Indole-1-propanenitrile, 2-phenyl- and its derivatives exhibit significant antimicrobial activities. Synthesis of indole-containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives from 2-arylhydrazononitriles demonstrates the potential of these compounds in developing new antimicrobial agents. The compounds show strong activities against Gram-negative and Gram-positive bacteria, as well as yeast, highlighting their potential in medical and pharmaceutical applications (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Crystal Structure Analysis

The crystal structure of 1H-Indole-1-propanenitrile, 2-phenyl- and its derivatives provides valuable information for understanding their chemical properties and potential applications. Studies involving X-ray crystallography offer insights into the molecule's configuration, bond lengths, angles, and overall geometry. Such structural analyses are crucial for designing compounds with desired chemical and biological properties (Archana, Anbazhagan, Sankaran, Thiruvalluvar, & Butcher, 2010).

properties

IUPAC Name

3-(2-phenylindol-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2/c18-11-6-12-19-16-10-5-4-9-15(16)13-17(19)14-7-2-1-3-8-14/h1-5,7-10,13H,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMRPZRFDJPHCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066546
Record name 1H-Indole-1-propanenitrile, 2-phenyl-
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Molecular Weight

246.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-1-propanenitrile, 2-phenyl-

CAS RN

19931-87-4
Record name 2-Phenyl-1H-indole-1-propanenitrile
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Record name 1H-Indole-1-propanenitrile, 2-phenyl-
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Record name 1H-Indole-1-propanenitrile, 2-phenyl-
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Record name 1H-Indole-1-propanenitrile, 2-phenyl-
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Record name 2-phenyl-1H-indole-1-propiononitrile
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